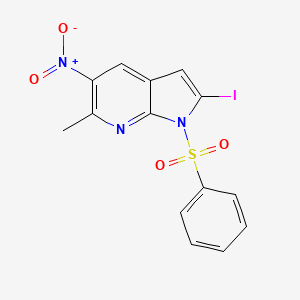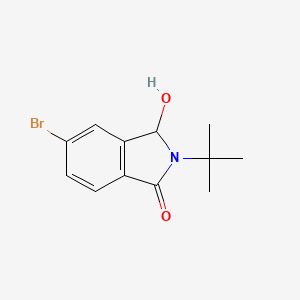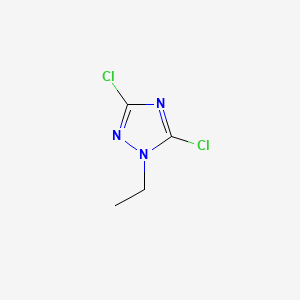
5-(4-Chloro-2-methoxyphenyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(4-Chloro-2-methoxyphenyl)nicotinic acid” is a chemical compound with the CAS Number: 1261980-32-8 . It has a molecular weight of 263.68 . The IUPAC name for this compound is 5-(4-chloro-2-methoxyphenyl)nicotinic acid .
Molecular Structure Analysis
The molecular formula of “5-(4-Chloro-2-methoxyphenyl)nicotinic acid” is C13H10ClNO3 . The Inchi Code for this compound is 1S/C13H10ClNO3/c1-18-12-5-10(14)2-3-11(12)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17) .
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid, focusing on six unique fields:
Antimicrobial Agents
5-(4-Chloro-2-methoxyphenyl)nicotinic acid has shown potential as an antimicrobial agent. Research indicates that derivatives of nicotinic acid can inhibit the growth of various bacterial strains, making them useful in developing new antibiotics . This is particularly important in the context of rising antimicrobial resistance, which poses a significant global health challenge .
Antidiabetic Compounds
This compound has been studied for its inhibitory effects on α-amylase and α-glucosidase enzymes, which are key targets in the management of Type II diabetes . By inhibiting these enzymes, 5-(4-Chloro-2-methoxyphenyl)nicotinic acid can help regulate blood sugar levels post-meal, offering a potential therapeutic approach for diabetic patients .
Antioxidant Properties
Research has highlighted the antioxidant properties of nicotinic acid derivatives, including 5-(4-Chloro-2-methoxyphenyl)nicotinic acid . These compounds can neutralize free radicals, reducing oxidative stress and potentially preventing damage to cells and tissues. This makes them valuable in the development of treatments for diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .
Cancer Research
Nicotinic acid derivatives have been explored for their anticancer properties . Studies suggest that these compounds can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). This makes 5-(4-Chloro-2-methoxyphenyl)nicotinic acid a candidate for further research in cancer therapy, particularly in targeting specific cancer cell lines .
Anti-inflammatory Agents
The anti-inflammatory potential of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid has been investigated due to its ability to modulate inflammatory pathways . This could lead to the development of new anti-inflammatory drugs that can treat conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of nicotinic acid derivatives . These compounds may protect neurons from damage, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The exact mechanisms are still under investigation, but the antioxidant and anti-inflammatory properties of these compounds are believed to play a crucial role .
Safety and Hazards
Propiedades
IUPAC Name |
5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-5-10(14)2-3-11(12)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDALUAWIKNTZFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687942 |
Source


|
| Record name | 5-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methoxyphenyl)nicotinic acid | |
CAS RN |
1261980-32-8 |
Source


|
| Record name | 5-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


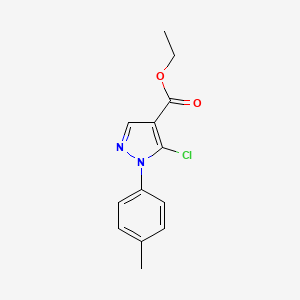
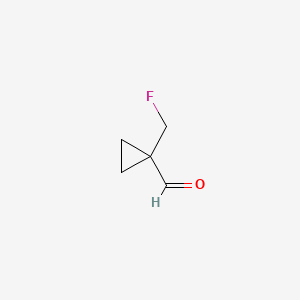
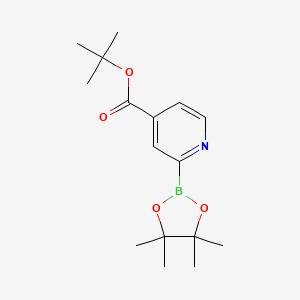


![5-Fluoro-1-(triisopropylsilyl)-4-((trimethylsilyl) ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580772.png)
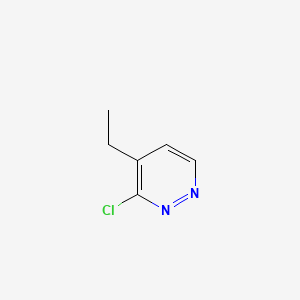


![tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate](/img/structure/B580779.png)
